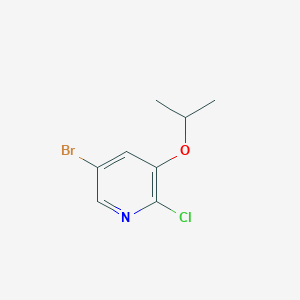![molecular formula C11H17NO3 B2489263 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)- CAS No. 204913-00-8](/img/structure/B2489263.png)
2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azabicyclo compounds, including structures similar to "2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-", involves complex synthetic routes that have been explored in various studies. For instance, Kubyshkin et al. (2007) demonstrated a six-step synthesis of a rigid non-chiral analogue of 2-aminoadipic acid from dimethyl-meso-2,5-dibromohexanedioate, showcasing the intricate processes involved in synthesizing azabicyclo compounds (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Molecular Structure Analysis
The molecular structure of azabicyclo compounds is characterized by their bicyclic framework, which imparts unique stereochemical and conformational properties. These structures are of interest for their potential in medicinal chemistry, as highlighted by Napolitano et al. (2010), who investigated the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid to explore its utility as a building block (Napolitano et al., 2010).
Chemical Reactions and Properties
Azabicyclo compounds undergo various chemical reactions due to their reactive centers. Chiba et al. (1985) described a synthesis of the basic skeleton of penicillins, highlighting the diverse reactivity of these compounds. This synthesis underscores the versatility of azabicyclo compounds in chemical transformations (Chiba, Sakaki, Takahashi, & Kaneko, 1985).
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Derivatives of 2-azabicyclo[2.2.1]heptane are synthesized using Aza-Diels-Alder reactions, showing the potential of these compounds in asymmetric synthesis, particularly in the formation of cycloadducts from chiral iminium ions and cyclopentadiene (Waldmann & Braun, 1991).
Synthesis of Analogues
The compound serves as a basis for synthesizing analogues like 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which parallels 2-aminoadipic acid. This demonstrates its role in creating structurally unique and rigid non-chiral compounds (Kubyshkin et al., 2007).
Medicinal Chemistry
2-azabicyclo[2.2.1]heptane derivatives have been explored for their applications in medicinal chemistry. They are considered potential modules for modulating the properties of drug candidates and introducing intellectual properties (Kou et al., 2017).
Conformational Analysis
The synthesis of glutamic acid analogues from 2-azabicyclo[2.2.1]heptane highlights its utility in conformational analysis and the creation of constrained amino acids (Hart & Rapoport, 1999).
Novel Routes for Synthesis
The compound is used in the development of new routes for synthesizing enantiomerically pure analogues, showcasing its versatility in creating various conformationally constrained proline analogues (Buñuel et al., 2001).
Production of Enantiopure Analogues
2-azabicyclo[2.2.1]heptane-1-carboxylic acids are used for producing enantiopure analogues of 3-hydroxyproline, illustrating its significance in synthesizing novel restricted analogues of existing compounds (Avenoza et al., 2002).
Functional Diversity
The compound provides a platform for functional diversity, exemplified by the synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which are considered as analogues for FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).
Rigid Dipeptide Mimetics
The compound's derivatives are used in the synthesis of rigid dipeptide mimetics, demonstrating its role in creating structurally diverse and stereochemically complex molecules (Mulzer et al., 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKYCLQDFDRUQJ-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2489181.png)

![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2489184.png)

![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2489188.png)
![3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanoic Acid](/img/structure/B2489189.png)




![2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2489198.png)
![6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2489200.png)
![5-Cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2489201.png)
